N,N-Dimethyl-N'-butyl-formamidine
Overview
Description
N,N-Dimethyl-N’-butyl-formamidine is an organic compound with the molecular formula C7H16N2. It is a formamidine derivative, characterized by the presence of a formamidine group (N=CH-N) with N,N-dimethyl and N’-butyl substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-N’-butyl-formamidine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with a suitable amine. For example, the reaction of N,N-dimethylformamide dimethyl acetal with butylamine under reflux conditions can yield N,N-Dimethyl-N’-butyl-formamidine .
Another method involves the use of sulfonated rice husk ash as a catalyst. This method promotes the preparation of formamidine derivatives from various amines and ethyl orthoformate under solvent-free conditions .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-butyl-formamidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-butyl-formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenated compounds and strong nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-butyl-formamidine has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-butyl-formamidine involves its interaction with molecular targets through its formamidine group. This group can act as a nucleophile or electrophile, participating in various chemical reactions. The compound can form complexes with metal ions and other molecules, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMAc): Another widely used solvent with similar properties to DMF.
N,N-Dimethyl-N’-tert-butyl-formamidine: A related formamidine derivative with a tert-butyl substituent.
Uniqueness
N,N-Dimethyl-N’-butyl-formamidine is unique due to its specific structural features, including the butyl substituent, which can influence its reactivity and interactions compared to other formamidine derivatives. Its distinct properties make it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N'-butyl-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-4-5-6-8-7-9(2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNDBQSEHXDVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3717-82-6 | |
Record name | Formamidine,N-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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